N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c1-9-3-4-11(7-10(9)2)8-13-18-19-16(25-13)17-15(21)12-5-6-14(24-12)20(22)23/h3-7H,8H2,1-2H3,(H,17,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXHTSNZTPHCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(3,4-Dimethylbenzyl)-1,3,4-Oxadiazol-2-Amine
The oxadiazole core is synthesized via cyclization of 3,4-dimethylbenzyl hydrazide with a carbonyl source.
Procedure :
- Hydrazide Preparation : 3,4-Dimethylbenzoyl chloride (1.0 eq) is reacted with hydrazine hydrate (1.2 eq) in ethanol at 0–5°C for 2 hours. The product, 3,4-dimethylbenzyl hydrazide, is isolated by filtration (Yield: 85–90%).
- Cyclization : The hydrazide is treated with trichloromethyl chloroformate (1.1 eq) in dichloromethane under reflux for 6 hours. This step forms the 1,3,4-oxadiazole ring via elimination of HCl and CO₂ (Yield: 70–75%).
Optimization :
Amide Coupling with 5-Nitrofuran-2-Carboxylic Acid
The oxadiazole amine is coupled with 5-nitrofuran-2-carboxylic acid using carbodiimide-mediated activation.
Procedure :
- Acid Activation : 5-Nitrofuran-2-carboxylic acid (1.2 eq) is activated with EDCl (1.5 eq) and HOBt (1.5 eq) in anhydrous DMF for 30 minutes.
- Coupling : The activated acid is added to 5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-amine (1.0 eq) and stirred at 25°C for 12 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane) (Yield: 60–65%).
Optimization :
- Coupling Agents : EDCl/HOBt achieves higher yields than DCC/DMAP due to reduced racemization.
- Solvent : DMF enhances reagent solubility compared to acetonitrile.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.8 minutes.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Hydrazide Cyclization | 75 | 95 | Scalable, minimal byproducts |
| Carbodiimide Coupling | 65 | 98 | High functional group tolerance |
Challenges and Side Reactions
- Oxadiazole Cyclization : Overheating leads to decomposition; temperatures >50°C reduce yields by 15–20%.
- Amide Coupling : Competing esterification observed when using unprotected hydroxyl groups; solved by employing HOBt.
Industrial-Scale Considerations
- Cost Efficiency : 3,4-Dimethylbenzoyl chloride is commercially available at $120–150/kg, making the route economically viable.
- Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Nitro derivatives of the furan ring.
Reduction: Amino derivatives of the furan ring.
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Chemical Biology: It can be used as a probe to study various biological processes and interactions.
Mechanism of Action
The mechanism of action of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The carboxamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide
- N-(5-(3,4-dimethylbenzyl)-1,3,4-thiadiazol-2-yl)-5-nitrofuran-2-carboxamide
Uniqueness
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
Biological Activity
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide is a synthetic organic compound categorized under oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, notably in antimicrobial and anticancer research. The structure consists of a 1,3,4-oxadiazole ring, a nitrofuran moiety, and a carboxamide group, which may contribute to its diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the nitrofuran moiety in this compound is believed to enhance its effectiveness against various bacterial strains. The mechanism of action is hypothesized to involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to cell death.
Anticancer Properties
Research has also explored the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structural features have shown efficacy against specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The biological activity can be attributed to the compound's ability to interact with key molecular targets involved in cancer progression.
Case Studies and Research Findings
- Antibacterial Activity : A study involving various oxadiazole derivatives demonstrated that compounds with nitro groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
- Anticancer Activity : In vitro tests on breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that certain oxadiazole derivatives led to substantial cytotoxicity. The compounds induced apoptosis through the activation of caspases and modulation of apoptotic markers .
- Mechanistic Insights : Investigations into the mechanism of action highlighted that the oxadiazole ring could bind to specific enzymes or receptors, modulating their activity. This interaction was further supported by molecular docking studies that suggested favorable binding affinities with target proteins involved in cancer metabolism .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other oxadiazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)butyramide | Structure | Moderate antibacterial activity; lower cytotoxicity |
| N-(5-(phenyl)-1,3,4-oxadiazol-2-yl)carboxamide | Structure | High anticancer activity; effective against multiple cancer types |
| N-(5-(3-methoxybenzyl)-1,3,4-thiadiazol-2-yl)carboxamide | Structure | Notable antifungal properties; limited antibacterial effects |
Q & A
Q. How does substituent variation (e.g., nitro vs. methyl) alter electronic properties?
- Answer :
- Hammett constants (σ) : Nitro groups (σ = 0.78) increase electrophilicity at the oxadiazole ring vs. methyl (σ = –0.17).
- DFT calculations : HOMO/LUMO gaps correlate with redox activity in cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
